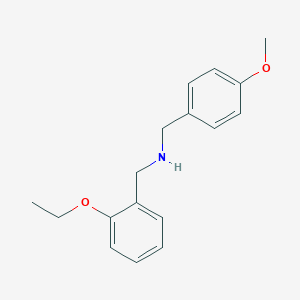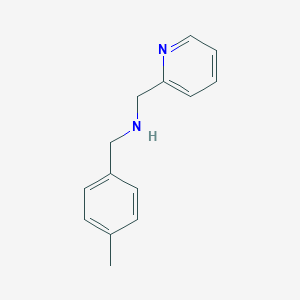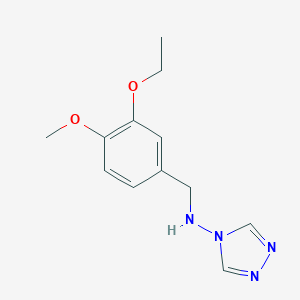![molecular formula C27H30N2OS B276751 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it has been proposed that the compound may exert its biological effects through the inhibition of key enzymes or signaling pathways. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, the compound has been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is a desirable effect for anticancer agents. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines, which is beneficial for the treatment of inflammatory diseases. Moreover, the compound has been shown to inhibit the growth of Candida albicans, which is a common fungal pathogen.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments is its reproducible synthesis method, which allows for consistent and scalable production of the compound. Additionally, the compound exhibits diverse biological activities, which makes it a useful tool for studying various biological processes. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may limit its applicability in certain assays.
Future Directions
There are several future directions for the research on 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One direction is to further investigate the mechanism of action of the compound, which may provide insights into its biological activities. Another direction is to explore the potential of the compound as a lead compound for drug development. Additionally, the compound may be used as a tool for studying various biological processes, such as cell cycle regulation and inflammation. Finally, the compound may be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one involves the reaction of 2-aminobenzophenone with 2-methylbenzaldehyde in the presence of butylthiol and acetic acid. The reaction proceeds through a one-pot three-component reaction, which results in the formation of the desired product in good yield and purity. The synthesis method has been optimized and reported in the literature, making it reproducible and scalable.
Scientific Research Applications
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been shown to exhibit promising biological activities, including anticancer, anti-inflammatory, and antifungal effects. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown significant growth inhibition. Additionally, the compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has demonstrated antifungal activity against Candida albicans, a common fungal pathogen.
properties
Product Name |
2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one |
|---|---|
Molecular Formula |
C27H30N2OS |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-butylsulfanyl-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1//'-cyclopentane]-4-one |
InChI |
InChI=1S/C27H30N2OS/c1-3-4-17-31-26-28-24-21-13-7-6-12-20(21)18-27(15-9-10-16-27)23(24)25(30)29(26)22-14-8-5-11-19(22)2/h5-8,11-14H,3-4,9-10,15-18H2,1-2H3 |
InChI Key |
HKWXKCBKHOOIDF-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
CCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3C)C4(CCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)




